molecular formula C11H11BrClNO3S B13071477 [1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonyl chloride

[1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonyl chloride

Cat. No.: B13071477
M. Wt: 352.63 g/mol
InChI Key: CDMRRLJWLSYXBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonyl chloride is a sulfonyl chloride derivative featuring a pyrrolidinone ring substituted with a 4-bromophenyl group. The presence of the electron-withdrawing sulfonyl chloride group and the bromophenyl moiety enhances its reactivity, making it valuable in cross-coupling reactions or as a precursor for bioactive molecules.

Properties

Molecular Formula

C11H11BrClNO3S

Molecular Weight

352.63 g/mol

IUPAC Name

[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonyl chloride

InChI

InChI=1S/C11H11BrClNO3S/c12-9-1-3-10(4-2-9)14-6-8(5-11(14)15)7-18(13,16)17/h1-4,8H,5-7H2

InChI Key

CDMRRLJWLSYXBZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Br)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the pyrrolidinone ring, which can be synthesized through the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . The bromophenyl group can be introduced via a bromination reaction, and the methanesulfonyl chloride group is typically added through a sulfonylation reaction using methanesulfonyl chloride under appropriate conditions.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromophenyl group in [1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonyl chloride can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The pyrrolidinone ring can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

    Addition Reactions: The compound can also undergo addition reactions, particularly at the carbonyl group of the pyrrolidinone ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the nitrogen atom in the pyrrolidinone ring.

Scientific Research Applications

Chemistry: In chemistry, [1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of heterocyclic compounds and as an intermediate in various organic synthesis reactions.

Biology and Medicine: In biological and medical research, this compound may be investigated for its potential pharmacological properties. Its unique structure could make it a candidate for drug development, particularly in the design of molecules that target specific biological pathways.

Industry: In the industrial sector, this compound could be used in the production of specialty chemicals, including advanced materials and polymers. Its reactivity makes it suitable for creating compounds with specific functional properties.

Mechanism of Action

The mechanism of action of [1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonyl chloride involves its interaction with various molecular targets. The bromophenyl group can interact with aromatic systems, while the methanesulfonyl chloride group can form covalent bonds with nucleophiles. The pyrrolidinone ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares [1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonyl chloride with analogous sulfonyl chlorides, focusing on structural features, physical properties, and reactivity.

Structural Analogues

Compound Name Key Structural Features Molecular Formula Melting Point (°C) Yield (%) Key Spectral Data (NMR)
(4-Bromophenyl)methanesulfonyl chloride Aryl group directly attached to methylsulfonyl chloride C₇H₆BrClO₂S 114–118 , 117–121 94 ¹H NMR (CDCl₃): δ 7.43–7.40 (m, 2H), 7.20–7.18 (m, 2H), 4.46 (s, 2H)
(4-Chlorophenyl)methanesulfonyl chloride Chlorophenyl variant of the above C₇H₆Cl₂O₂S 92–93 96 ¹H NMR (CDCl₃): δ 7.40–7.33 (m, 4H), 4.76 (s, 2H)
Methanesulfonyl chloride Simplest sulfonyl chloride CH₃ClO₂S Not specified N/A Reactivity: Used for mesylation of alcohols (e.g., 2-(4-bromophenyl)ethanol )

Key Differences and Implications

Structural Complexity: The target compound contains a pyrrolidinone ring, which introduces steric and electronic effects absent in simpler aryl methanesulfonyl chlorides (e.g., (4-Bromophenyl)methanesulfonyl chloride). This ring may reduce reactivity toward bulky nucleophiles but enhance stability due to intramolecular hydrogen bonding .

Physical Properties: Melting points for aryl methanesulfonyl chlorides range from 92–121°C, depending on the substituent (bromo vs. chloro).

Synthetic Accessibility: Simple aryl methanesulfonyl chlorides are synthesized via direct sulfonylation of benzyl halides or alcohols (e.g., using thiourea/NCBSI/HCl systems ). In contrast, the target compound likely requires multi-step synthesis, including pyrrolidinone ring formation followed by sulfonylation, which may lower yields .

Reactivity: The electron-deficient sulfonyl chloride group in all analogues reacts with amines to form sulfonamides. However, the pyrrolidinone ring in the target compound may participate in secondary interactions (e.g., hydrogen bonding), influencing its selectivity in reactions .

Safety and Handling: Sulfonyl chlorides are corrosive and moisture-sensitive. Methanesulfonyl chloride’s safety data (e.g., requiring PPE and avoiding inhalation ) apply broadly to this class, but the target compound’s bromophenyl and pyrrolidinone groups may introduce additional toxicity concerns .

Biological Activity

[1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonyl chloride (CAS No. 1955520-28-1) is a chemical compound that has garnered interest due to its potential biological activities. This article reviews the biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₁H₁₁BrClNO₃S
  • Molecular Weight : 352.63 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a bromophenyl group and a methanesulfonyl chloride moiety.

Pharmacological Effects

Research indicates that compounds structurally related to this compound exhibit various pharmacological activities, including:

  • Analgesic Activity : Studies have shown that derivatives of similar structures can possess significant analgesic effects. For instance, compounds containing a diarylsulfone moiety have been evaluated for their analgesic properties through writhing and hot plate tests in animal models .
  • Anti-inflammatory Properties : The presence of the bromophenyl group in related compounds has been linked to anti-inflammatory activities, suggesting potential applications in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Cyclooxygenase Enzymes : Similar compounds have demonstrated inhibitory activity against COX-2, which is crucial in the inflammatory response. Molecular docking studies have suggested that these compounds may bind effectively to COX enzymes, thereby reducing pain and inflammation .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, particularly against neurotoxic agents like methamphetamine, indicating potential therapeutic uses in neurodegenerative conditions .

Case Studies

StudyFindings
Study on Analgesic Activity New oxazolones derived from similar structures were synthesized and evaluated for analgesic properties. Results indicated effective pain relief in tested models .
Toxicity Assessment Acute toxicity studies conducted on related compounds showed varying degrees of safety profiles, with median lethal doses established according to OECD guidelines .
Molecular Docking Studies Investigations into the binding affinities of these compounds to COX enzymes revealed potential for development as anti-inflammatory agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.